4-(Azepan-1-yl)benzaldehyde
Description
4-(Azepan-1-yl)benzaldehyde is a benzaldehyde derivative substituted with a seven-membered azepane ring at the para position. Its molecular formula is C₁₃H₁₇NO (molecular weight: 203.28 g/mol). The compound is synthesized via nucleophilic substitution reactions, where azepane reacts with 4-fluorobenzaldehyde or similar precursors under acidic or basic conditions .
This molecule is of interest in medicinal chemistry due to the conformational flexibility imparted by the azepane ring, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-(azepan-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-12-5-7-13(8-6-12)14-9-3-1-2-4-10-14/h5-8,11H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHJRMSIZFETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Azepan-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid with azepane in the presence of a dehydrating agent. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Azepan-1-yl)benzoic acid.
Reduction: 4-(Azepan-1-yl)benzyl alcohol.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating enzyme specificity and activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and azepane functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the azepane ring can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Azepan-1-yl)benzaldehyde with key analogs:
Key Observations :
- Piperazine derivatives, however, exhibit higher solubility due to basic nitrogen atoms .
- Substituent Effects : Fluorine substitution (e.g., in 4-(4-fluorophenylpiperazin-1-yl)benzaldehyde) enhances polarity and metabolic stability, while oxazepine derivatives introduce rigidity, reducing solubility but improving target specificity .
Pharmacological Activities
AChE Inhibition
- Piperazine Derivatives : 4-(4-Fluorophenylpiperazin-1-yl)benzaldehyde derivatives (e.g., compound 3a–k in ) demonstrated potent AChE inhibition (IC₅₀: 0.8–2.4 µM), attributed to the electron-withdrawing fluorine and basic piperazine nitrogen enhancing interactions with the enzyme’s catalytic site .
- Azepane Analogs: No direct AChE data exist, but the azepane ring’s flexibility may allow better accommodation in bulkier binding pockets, a hypothesis supported by studies on similar seven-membered heterocycles .
Antinociceptive and Spasmolytic Effects
- Piperazine Derivatives: Compounds like 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde () showed antinociceptive activity in rodent models, likely via modulation of opioid receptors .
- Hydrazone Derivatives : Benzaldehyde hydrazones (e.g., compound I in ) exhibited spasmolytic effects on ileal tissue (amplitude reduction: 60–75%), linked to calcium channel blockade .
- Oxazepine Derivatives : The oxazepine-containing analog () displayed moderate spasmolytic activity, suggesting heterocyclic rigidity may limit efficacy compared to flexible azepane .
Biological Activity
4-(Azepan-1-yl)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound consists of a benzaldehyde moiety with an azepane ring attached. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Case Study 1: Antimicrobial Efficacy
In a study evaluating its antimicrobial effects, the compound demonstrated inhibition against:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results suggest that the compound may be effective as a therapeutic agent for bacterial infections, potentially disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Anticancer Activity
The anticancer potential of this compound has also been explored.
Case Study 2: Anticancer Activity
A study focused on the compound's effects on HCT-116 colorectal cancer cells revealed:
- IC50 Value : 0.55 µM
- The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a candidate for cancer therapy .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, its antimicrobial activity could be attributed to:
- Disruption of bacterial cell membranes
- Inhibition of vital enzymatic pathways
In cancer cells, the induction of apoptosis suggests that it may interact with cellular signaling pathways involved in cell survival and death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)benzaldehyde | Piperidine ring | Moderate antimicrobial activity |
| 4-(Morpholin-1-yl)benzaldehyde | Morpholine ring | Lower anticancer efficacy |
The presence of the azepane ring in this compound appears to impart distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
